3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Overview
Description
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyridazine core substituted with a piperazine ring and a sulfonyl group attached to a difluorophenyl moiety, making it a molecule of interest for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with piperazine.
Attachment of the Difluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
Biologically, it is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
- 3-(4-((2,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Uniqueness
Compared to similar compounds, 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is unique due to the presence of the difluorophenyl group, which can significantly influence its electronic properties and biological activity. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a more potent and selective inhibitor for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2S/c1-15-4-2-3-5-17(15)19-7-9-21(25-24-19)26-10-12-27(13-11-26)30(28,29)20-8-6-16(22)14-18(20)23/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFIRTWFECZOGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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